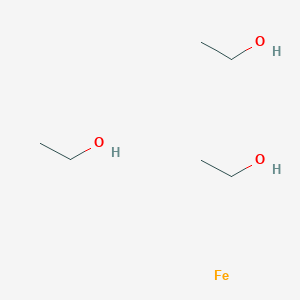![molecular formula C14H25NO3SSi B12530449 2-{[3-(Triethoxysilyl)propyl]sulfanyl}pyridine CAS No. 656230-07-8](/img/structure/B12530449.png)
2-{[3-(Triethoxysilyl)propyl]sulfanyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(Triethoxysilyl)propyl]sulfanyl}pyridine is an organosilicon compound that features a pyridine ring attached to a propyl chain, which is further bonded to a triethoxysilyl group. This compound is known for its unique properties, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Triethoxysilyl)propyl]sulfanyl}pyridine typically involves the reaction of 3-(triethoxysilyl)propylamine with pyridine-2-thiol. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The process involves:
Reactants: 3-(Triethoxysilyl)propylamine and pyridine-2-thiol.
Solvent: Anhydrous solvents such as dichloromethane or toluene.
Catalyst: Often, a base such as triethylamine is used to facilitate the reaction.
Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures (25-50°C) under an inert atmosphere (e.g., nitrogen or argon) to avoid moisture and oxygen interference.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Equipped with inert gas purging systems to maintain an oxygen-free environment.
Continuous Stirring: To ensure uniform mixing of reactants.
Purification: The product is purified using techniques such as distillation or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Triethoxysilyl)propyl]sulfanyl}pyridine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or disulfides.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the ethoxy groups.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
2-{[3-(Triethoxysilyl)propyl]sulfanyl}pyridine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid materials and as a ligand in coordination chemistry.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants due to its excellent bonding properties.
Mechanism of Action
The mechanism of action of 2-{[3-(Triethoxysilyl)propyl]sulfanyl}pyridine involves its ability to form strong covalent bonds with various substrates. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can further condense to form siloxane bonds. This property is particularly useful in surface modification and the formation of stable, durable coatings. The pyridine ring can also participate in coordination chemistry, forming complexes with metal ions, which can be exploited in catalysis and material science.
Comparison with Similar Compounds
Similar Compounds
3-(Triethoxysilyl)propylamine: Similar in structure but lacks the pyridine ring, making it less versatile in coordination chemistry.
Bis(triethoxysilylpropyl)disulfide: Contains a disulfide linkage instead of a sulfanyl group, offering different reactivity and stability.
3-(Triethoxysilyl)propyl isocyanate: Contains an isocyanate group, which reacts differently compared to the sulfanyl group.
Uniqueness
2-{[3-(Triethoxysilyl)propyl]sulfanyl}pyridine is unique due to the presence of both the triethoxysilyl group and the pyridine ring. This combination allows it to participate in a wide range of chemical reactions and applications, making it more versatile compared to its counterparts.
Properties
CAS No. |
656230-07-8 |
|---|---|
Molecular Formula |
C14H25NO3SSi |
Molecular Weight |
315.51 g/mol |
IUPAC Name |
triethoxy(3-pyridin-2-ylsulfanylpropyl)silane |
InChI |
InChI=1S/C14H25NO3SSi/c1-4-16-20(17-5-2,18-6-3)13-9-12-19-14-10-7-8-11-15-14/h7-8,10-11H,4-6,9,12-13H2,1-3H3 |
InChI Key |
PSTDTKNBZWTUEN-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCSC1=CC=CC=N1)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[4-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12530371.png)
![({4-[(Oxiran-2-yl)methyl]phenyl}methyl)phosphonic acid](/img/structure/B12530373.png)
![1-(Cyclohexylmethyl)-3-ethenyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole](/img/structure/B12530380.png)
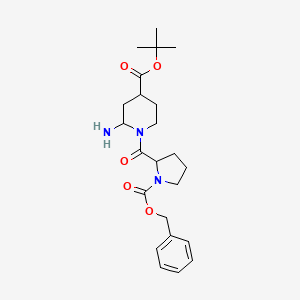

![1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene](/img/structure/B12530408.png)
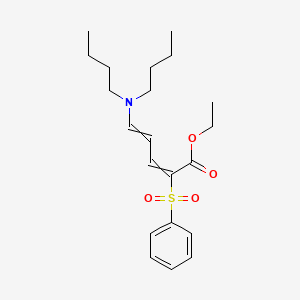
![Benzamide, N-[(phenylamino)-1-piperidinylmethylene]-](/img/structure/B12530416.png)
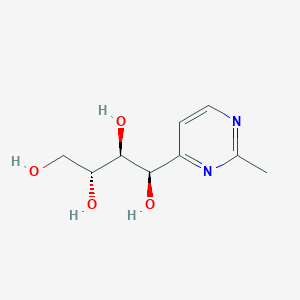
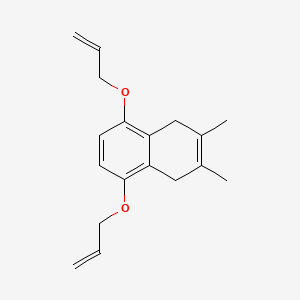

![Phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester](/img/structure/B12530439.png)
![Acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide](/img/structure/B12530444.png)
